![molecular formula C16H21NO3 B4843988 (Z)-4-[tert-butyl-[(4-methylphenyl)methyl]amino]-4-oxobut-2-enoic acid](/img/structure/B4843988.png)
(Z)-4-[tert-butyl-[(4-methylphenyl)methyl]amino]-4-oxobut-2-enoic acid
Overview
Description
(Z)-4-[tert-butyl-[(4-methylphenyl)methyl]amino]-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes a tert-butyl group, a methylphenyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-[tert-butyl-[(4-methylphenyl)methyl]amino]-4-oxobut-2-enoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of tert-butylamine with 4-methylbenzyl chloride to form tert-butyl-[(4-methylphenyl)methyl]amine. This intermediate is then reacted with maleic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-[tert-butyl-[(4-methylphenyl)methyl]amino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The products depend on the nucleophile used but can include azide or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-[tert-butyl-[(4-methylphenyl)methyl]amino]-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its interactions with proteins and enzymes are of particular interest, as it may help elucidate mechanisms of action for various biological processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
In industrial applications, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-4-[tert-butyl-[(4-methylphenyl)methyl]amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group.
Cetylpyridinium chloride: A compound with a similar structural motif used in antimicrobial applications.
Domiphen bromide: Another structurally similar compound with potential therapeutic applications.
Uniqueness
(Z)-4-[tert-butyl-[(4-methylphenyl)methyl]amino]-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
(Z)-4-[tert-butyl-[(4-methylphenyl)methyl]amino]-4-oxobut-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-5-7-13(8-6-12)11-17(16(2,3)4)14(18)9-10-15(19)20/h5-10H,11H2,1-4H3,(H,19,20)/b10-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMPSKPOPVXBHU-KTKRTIGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C(=O)C=CC(=O)O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN(C(=O)/C=C\C(=O)O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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